molecular formula C20H17IO4 B3646544 2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione

2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3646544
M. Wt: 448.2 g/mol
InChI Key: CIEDDCQJSVMUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its unique structure, which includes an indene core substituted with diethoxy and iodo groups

Preparation Methods

The synthesis of 2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Diethoxy Groups: The diethoxy groups are introduced via etherification reactions using appropriate alcohols and catalysts.

    Benzylidene Formation: The final step involves the formation of the benzylidene moiety through condensation reactions with suitable aldehydes or ketones.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated and scalable processes.

Chemical Reactions Analysis

2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new benzylidene derivatives.

Scientific Research Applications

2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:

    2-(3,4-diethoxybenzylidene)-1H-indene-1,3(2H)-dione: Lacks the iodine atom, which may result in different reactivity and biological activity.

    2-(3,4-dimethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione: Contains methoxy groups instead of diethoxy groups, potentially affecting its chemical properties and applications.

    2-(3,4-diethoxy-5-bromobenzylidene)-1H-indene-1,3(2H)-dione: Substitutes iodine with bromine, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-diethoxy-5-iodophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17IO4/c1-3-24-17-11-12(10-16(21)20(17)25-4-2)9-15-18(22)13-7-5-6-8-14(13)19(15)23/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEDDCQJSVMUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-(3,4-diethoxy-5-iodobenzylidene)-1H-indene-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.